Mdm2/xiap-IN-1

MDM2/XIAP dual inhibitor acute lymphoblastic leukemia (ALL) cytotoxicity

Single-target MDM2 or XIAP antagonists (e.g., Nutlin-3a, LCL161) often fail to disrupt the mutually reinforcing MDM2-XIAP feed-forward loop, yielding transient anti-cancer responses. Mdm2/xiap-IN-1 (CAS 359595-95-2) is a single-entity tetrahydroquinoline-based dual inhibitor that simultaneously downregulates both MDM2 and XIAP proteins while activating p53. • 25-fold potency improvement over lead MX69; IC₅₀ 0.3-1.2 μM in ALL (EU-1, EU-3) and neuroblastoma (NB-1643, SHEP1, LA1-55N) lines • Minimal effect on normal human hematopoietic colony formation (CFU-GM, BFU-E) - validated cancer-cell selectivity • Orally bioactive; well-characterized reference compound for SAR and next-generation dual inhibitor development

Molecular Formula C28H28N2O4S
Molecular Weight 488.6 g/mol
Cat. No. B15140310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdm2/xiap-IN-1
Molecular FormulaC28H28N2O4S
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)C(=O)OC)C
InChIInChI=1S/C28H28N2O4S/c1-17-7-12-21(15-18(17)2)30-35(32,33)22-13-14-26-25(16-22)23-5-4-6-24(23)27(29-26)19-8-10-20(11-9-19)28(31)34-3/h4-5,7-16,23-24,27,29-30H,6H2,1-3H3
InChIKeyHLWMVSWXILODEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mdm2/xiap-IN-1 Overview


Mdm2/xiap-IN-1 (compound 14) is a small-molecule dual inhibitor targeting murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP), two critical regulators of cell survival and apoptosis in cancer. It was developed through structural optimization of the lead compound MX69 [1]. The compound is characterized by a tetrahydroquinoline scaffold and demonstrates oral activity, anti-cancer efficacy in vitro, and a favorable selectivity profile against normal hematopoietic cells [1]. Its molecular formula is C28H28N2O4S with a molecular weight of 488.6 g/mol, and it is assigned the CAS number 359595-95-2 .

Mdm2/xiap-IN-1 Dual-Target Advantage


Mdm2/xiap-IN-1 is not a simple combination of an MDM2 inhibitor and an XIAP inhibitor; it is a single chemical entity that simultaneously disrupts the mutually reinforcing loop between MDM2 and XIAP [1]. MDM2 and XIAP are known to be mutually regulated: MDM2 protein binds to the IRES region of XIAP mRNA, leading to MDM2 stabilization and enhanced XIAP translation [2]. Therefore, inhibiting only one target (e.g., using a pure MDM2 antagonist like Nutlin-3a or a pure XIAP inhibitor like LCL161) fails to break this feed-forward cycle and often results in suboptimal or transient responses [2]. The dual-targeting mechanism of Mdm2/xiap-IN-1 provides a distinct and quantifiable advantage over single-target agents in cellular models, as demonstrated by its 25-fold improved potency over its predecessor MX69 and its unique selectivity profile [1].

Mdm2/xiap-IN-1: Key Evidence


Potency Improvement Over MX69

Mdm2/xiap-IN-1 (compound 14) demonstrated a 25-fold increase in anticancer activity compared to its parental compound MX69. In a WST cytotoxicity assay using the EU-1 acute lymphoblastic leukemia (ALL) cell line, Mdm2/xiap-IN-1 showed an IC50 of 0.3 μM, whereas MX69 showed an IC50 of 7.5 μM [1]. This direct head-to-head comparison confirms the structural optimization efforts yielded a significantly more potent dual inhibitor.

MDM2/XIAP dual inhibitor acute lymphoblastic leukemia (ALL) cytotoxicity

Dual MDM2/XIAP Inhibition Maintained

Western blot analysis confirmed that Mdm2/xiap-IN-1 retains the dual-targeting mechanism of MX69, inducing dose-dependent downregulation of both MDM2 and XIAP proteins in EU-1 cells, accompanied by increased p53 expression [1]. This confirms that the 25-fold potency improvement was achieved without compromising the dual-inhibition mechanism, a critical differentiator from single-target MDM2 or XIAP inhibitors.

MDM2 degradation XIAP downregulation mechanism of action

Normal Hematopoietic Cell Sparing

In clonogenic assays using human normal bone marrow mononuclear (NBMM) cells, Mdm2/xiap-IN-1 (compound 14) showed no significant inhibitory effect on colony formation of CFU-GM and BFU-E, with colony numbers and sizes similar to control [1]. In stark contrast, the reference control doxorubicin (Dox) significantly reduced both colony number and size. This indicates a favorable selectivity profile, with potent activity against cancer cells (IC50 0.3-1.2 μM) but minimal toxicity to normal hematopoietic cells at comparable concentrations.

selectivity normal hematopoiesis toxicity profile

Activity in ALL and Neuroblastoma Lines

Beyond the EU-1 ALL cell line, Mdm2/xiap-IN-1 exhibited consistent cytotoxic activity against a panel of cancer cell lines. In WST assays, it showed IC50 values of 0.3-0.4 μM in the EU-3 ALL cell line and 0.5-1.2 μM in three neuroblastoma (NB) cell lines (NB-1643, SHEP1, LA1-55N) [1]. This demonstrates that the compound's activity is not limited to a single cell type and extends to pediatric solid tumor models.

neuroblastoma cancer cell panel antiproliferative activity

Mdm2/xiap-IN-1: Research Applications


MDM2-XIAP Axis Functional Studies

Mdm2/xiap-IN-1 is ideally suited as a chemical probe for in vitro studies investigating the MDM2-XIAP mutual regulation loop in cancer cells. Its proven ability to simultaneously downregulate MDM2 and XIAP proteins, increase p53, and exhibit potent cytotoxicity (IC50 0.3-1.2 μM) in ALL and neuroblastoma cell lines makes it a precise tool for elucidating the molecular mechanisms of apoptosis resistance in these malignancies [1]. Researchers can confidently use it to dissect the p53-dependent and -independent functions of MDM2 in these cellular contexts.

Benchmark for Dual Inhibitor Development

Given the extensive characterization of Mdm2/xiap-IN-1 in the primary literature, including its 25-fold potency advantage over MX69, its dual inhibition mechanism, and its selectivity profile against normal hematopoiesis, it serves as an excellent reference compound for researchers developing next-generation dual MDM2/XIAP inhibitors [1]. Its well-defined activity in EU-1 cells provides a reliable benchmark for structure-activity relationship (SAR) studies and for validating the efficacy of new chemical entities targeting this pathway.

Selectivity Testing in Hematopoietic Models

The demonstrated minimal effect of Mdm2/xiap-IN-1 on normal human hematopoietic colony formation (CFU-GM and BFU-E) [1] makes it a valuable tool for studies focused on cancer cell selectivity. Researchers investigating the therapeutic window of MDM2/XIAP inhibition can employ this compound to model and compare the differential sensitivity of malignant versus normal bone marrow cells, aiding in the preclinical assessment of target-related toxicities.

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